Methyl 10,12-pentacosadiynoate
Description
Significance of Diacetylene Derivatives in Advanced Materials Science
Diacetylene derivatives are foundational to the development of advanced materials, primarily due to their capacity to form polydiacetylenes (PDAs). These conjugated polymers are renowned for their distinct chromogenic and fluorogenic properties, meaning they change color or fluoresce in response to external stimuli. researchgate.netacs.org This responsiveness makes them highly valuable for a wide array of applications.
The polymerization of diacetylene monomers like Methyl 10,12-pentacosadiynoate leads to PDA chains with unique optical characteristics. These characteristics are the basis for their use in creating sensors and indicators. For instance, the colorimetric transitions of PDAs are exploited in biosensors, chemosensors, and radiochromic dosimeters. acs.org The ability to modify the functional head groups and alkyl chain lengths of diacetylene monomers allows for the fine-tuning of the resulting polymer's properties, such as thermal stability and sensitivity to specific environmental changes. researchgate.net This versatility has led to the development of PDA-based materials in various forms, including vesicles, films, and gels, for applications in sensing bacteria, proteins, and metal ions. acs.orgacs.org
Overview of Topochemical Polymerization in Conjugated Polymer Systems
The transformation of diacetylene monomers into polydiacetylenes is typically achieved through topochemical polymerization. researchgate.net This process is a solid-state reaction where the crystalline packing of the monomer molecules dictates the stereochemistry and structure of the resulting polymer. researchgate.netrsc.org For the polymerization to occur, the diacetylene monomers must be arranged in a specific geometric order within the crystal lattice. researchgate.net
This reaction is best described as a 1,4-addition polymerization across the conjugated triple bonds of the diacetylene units. researchgate.netacs.org The result is a fully conjugated polymer backbone. researchgate.net A key advantage of topochemical polymerization is the ability to produce large, single crystals of conjugated polymers, which is challenging for most other polymer systems. This high degree of order is crucial for studying the intrinsic electronic properties of the polymers, such as charge transport. advancedsciencenews.com Research has shown that charge transport along the polymer chain (intra-chain) is significantly more efficient than between chains (inter-chain). advancedsciencenews.com The strict geometrical requirements of topochemical polymerization, however, also present a challenge in designing new monomer systems. rsc.org
Historical Context and Evolution of Research on this compound and its Polydiacetylene Analogues
Research into the polymerization of diacetylenes gained significant momentum in the 1970s. researchgate.net Much of the foundational and ongoing research has focused on 10,12-pentacosadiynoic acid (PCDA), the parent acid of this compound. acs.orgdur.ac.uk PCDA has been extensively studied for its thermochromic properties, exhibiting a distinct blue-to-red color change with variations in temperature. researchgate.net
The evolution of research in this field has progressed from understanding the fundamental principles of topochemical polymerization to exploring the vast application potential of the resulting polydiacetylenes. Scientists have investigated how modifying the structure of diacetylene monomers, such as by creating salts or co-crystals of PCDA, affects their reactivity and the properties of the final polymer. dur.ac.uk For example, the sodium salt of PCDA was found to be unreactive because its crystal structure does not meet the requirements for topochemical polymerization. dur.ac.uk
Furthermore, research has expanded to include various analogues with different chain lengths and functional groups to tailor the properties of the resulting PDAs for specific applications. For instance, analogues have been developed with enhanced reversible thermochromic properties. dur.ac.uk The study of these derivatives continues to be an active area of research, aiming to create novel materials for advanced technologies. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
methyl pentacosa-10,12-diynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSURCIXQQGITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152953 | |
| Record name | Methyl 10,12-pentacosadiynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120650-77-3 | |
| Record name | Methyl 10,12-pentacosadiynoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 10,12-pentacosadiynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Precursor Chemistry of Methyl 10,12 Pentacosadiynoate
Esterification Methodologies for 10,12-Pentacosadiynoic Acid
The conversion of 10,12-pentacosadiynoic acid to its methyl ester, methyl 10,12-pentacosadiynoate, is a critical step in its synthesis. This transformation can be achieved through several esterification methods.
The most commonly reported method for synthesizing this compound is through the acid-catalyzed esterification of 10,12-pentacosadiynoic acid with methanol. This reaction, a type of Fischer esterification, utilizes a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to accelerate the reaction between the carboxylic acid and the alcohol. chula.ac.th The reaction is driven towards the formation of the ester by using an excess of methanol.
Key challenges in this method include the potential for side reactions if moisture is present, which can lead to the hydrolysis of the ester product, necessitating anhydrous conditions. Additionally, the long C25 alkyl chain of the fatty acid can cause steric hindrance, which may slow down the reaction kinetics and require prolonged heating under reflux to achieve good yields. Typical yields for this method range from 65% to 85%.
| Parameter | Condition |
| Reactants | 10,12-Pentacosadiynoic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Molar Ratio (Acid:Methanol) | 1:5 |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 6–8 hours |
| Catalyst Loading | 5–10% v/v |
| Workup | Neutralization with sodium bicarbonate, followed by extraction. |
This table summarizes typical conditions for the acid-catalyzed esterification of 10,12-pentacosadiynoic acid.
To overcome the challenges associated with strong acid catalysis, alternative esterification methods have been explored. These approaches are often milder and can be more suitable for sensitive substrates.
One significant alternative involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid group, facilitating its reaction with methanol. aocs.org This method avoids the use of strong acids and high temperatures, which is beneficial for preventing degradation of the diacetylene moiety. The reaction is typically carried out in a dry organic solvent, such as dichloromethane (B109758), at room temperature or cooler. A major advantage of this approach is the potential for higher purity of the final product due to fewer side reactions.
For long-chain fatty acids in general, other methods have also been developed. These include the use of dimethylsulfate in the presence of a base like dicyclohexylamine, which can be useful when acidic conditions must be avoided. aocs.org Heterogeneous catalysts, such as solid acid catalysts, are also an area of investigation for the esterification of long-chain fatty acids, offering advantages in terms of catalyst separation and reusability. ajgreenchem.comresearchgate.netacs.org
| Method | Reagents | Key Advantages |
| Coupling Agent-Mediated | DCC or EDC, Methanol | Avoids strong acids; milder conditions; higher purity (>95%). |
| Dimethylsulfate | Dimethylsulfate, Dicyclohexylamine | Basic conditions; suitable for acid-sensitive functional groups. aocs.org |
| Heterogeneous Catalysis | Solid acid catalysts | Catalyst is easily separated and can be recycled. ajgreenchem.comacs.org |
This table presents a comparison of alternative esterification methods for long-chain fatty acids.
Precursor Diacetylene Moiety Synthesis Strategies (e.g., Glaser Coupling Reactions)
The core diacetylene structure within 10,12-pentacosadiynoic acid is typically synthesized using oxidative coupling reactions of terminal alkynes. The Glaser coupling, first reported in 1869, is a foundational method for creating symmetric diacetylenes. organic-chemistry.orgresearchgate.netwikipedia.org This reaction involves the coupling of a terminal alkyne in the presence of a copper(I) salt, such as CuCl or CuBr, a base (like ammonia), and an oxidant (often air or oxygen). researchgate.netwikipedia.org
Several modifications of the Glaser coupling have been developed to improve its efficiency and versatility. The Hay coupling is a significant variant that uses a catalytic amount of a copper(I)-TMEDA (tetramethylethylenediamine) complex, which is soluble in a wider range of solvents. organic-chemistry.orgwikipedia.org The Eglinton reaction is another related method that employs a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine (B92270) to couple the terminal alkynes. wikipedia.org These methods are instrumental in synthesizing symmetrical 1,3-diynes, which are crucial intermediates for producing compounds like 10,12-pentacosadiynoic acid. researchgate.net For the synthesis of unsymmetrical diacetylenes, the Cadiot-Chodkiewicz coupling is a valuable alternative. organic-chemistry.org
Purification and Isolation Strategies for this compound
After the synthesis of this compound, purification is necessary to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Commonly employed techniques include:
Recrystallization : This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Column Chromatography : This technique is used to separate the desired ester from unreacted diynoic acid and other impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).
Distillation : For volatile compounds, distillation can be an effective purification method. However, given the high molecular weight of this compound, this would likely require vacuum distillation to prevent thermal decomposition.
Following acid-catalyzed esterification, a typical workup involves neutralizing the acid catalyst with a weak base like sodium bicarbonate, followed by extraction of the ester into an organic solvent such as dichloromethane or ethyl acetate.
| Purification Technique | Principle | Application for this compound |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Effective for removing impurities from the solid crude product. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Used to isolate the ester from unreacted acid and other byproducts. |
| Distillation | Difference in boiling points of the components in a mixture. | Potentially useful under vacuum to purify the final product. |
This table outlines the common strategies for the purification and isolation of this compound.
Supramolecular Assembly and Nanostructure Formation of Methyl 10,12 Pentacosadiynoate Monomers
Fundamental Principles of Self-Assembly in Diacetylene-Containing Lipids and Esters
The self-assembly of diacetylene-containing molecules like methyl 10,12-pentacosadiynoate is primarily governed by the amphiphilic nature of the monomers, which consist of a hydrophilic head group and a hydrophobic tail. merckmillipore.com This dual character drives the molecules to organize in aqueous media to minimize unfavorable interactions between the hydrophobic chains and water, leading to the formation of various supramolecular structures. merckmillipore.comnih.gov Key intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking of the diacetylene units, are the driving forces behind this organization. researchgate.net
For polymerization to occur, the diacetylene monomers must be precisely aligned, a state achieved through this molecular self-assembly process. merckmillipore.com The resulting organized structures, such as micelles, nanotubes, and vesicles, provide the necessary proximity and orientation for topochemical polymerization upon exposure to stimuli like UV light. merckmillipore.combohrium.com This polymerization process transforms the colorless monomer assemblies into colored polydiacetylene (PDA) structures, which exhibit intriguing chromic properties. merckmillipore.comresearchgate.net The final architecture of the self-assembled system is highly dependent on the molecular structure of the diacetylene monomer, including the nature of the head group and the length of the alkyl chain. acs.orgnih.govacs.orgresearchgate.net
Formation of Ordered Monomer Aggregates
The self-assembly of this compound and its parent acid, 10,12-pentacosadiynoic acid, leads to a variety of ordered monomer aggregates. These structures are precursors to the formation of functional polydiacetylene materials and their morphology is a critical determinant of their final properties.
In the solid state, diacetylene monomers like 10,12-pentacosadiynoic acid can form crystalline structures. dur.ac.uk The arrangement of these monomers within the crystal lattice is crucial for their reactivity. For topochemical polymerization to occur, the diacetylene rods must be aligned in a specific orientation and distance relative to each other. The packing of the molecules, including parameters like the tilting angle and d-spacing, directly influences the strength of intermolecular interactions. escholarship.org For instance, the crystal structure of a cocrystal of 10,12-pentacosadiynoic acid with a pyridyl coformer reveals a lamellar structure with defined hydrogen bonding interactions. dur.ac.uk The specific packing arrangement can be influenced by factors such as the solvent of crystallization and the presence of co-formers. dur.ac.uk
In aqueous environments, amphiphilic diacetylene lipids and esters readily self-assemble into lamellar and bilayer structures. nih.govmdpi.com These structures are characterized by sheets of molecules arranged in a tail-to-tail fashion, with the hydrophilic head groups exposed to the aqueous phase and the hydrophobic tails forming a core. google.com Small-angle X-ray scattering (SAXS) is a key technique used to characterize these layered systems, providing information on the repeat distance of the lamellae. nih.govnih.gov For example, studies on a secondary amine HBr salt of a single-chain diacetylenic lipid revealed a wall structure composed of five lipid bilayers with a repeat spacing of 57.8 Å. nih.gov The formation of these bilayer sheets is often a precursor to more complex three-dimensional structures.
Under specific conditions, the self-assembly of diacetylene monomers can lead to the formation of highly ordered, high-axial-ratio nanostructures such as nanotubes and helical ribbons. merckmillipore.comcambridge.org These structures are often formed when bilayer sheets, created upon cooling a solution of the lipid below its melting temperature, roll up into tubular formations. merckmillipore.comsigmaaldrich.com
Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are invaluable for visualizing these architectures. nih.govnih.gov For instance, SEM and TEM have been used to investigate the detailed structure of nanotubes formed from a single-chain diacetylene amine salt, revealing a cross-sectional diameter of 89 nm and a uniform wall thickness of 27 nm. nih.gov Circular dichroism (CD) spectroscopy has provided evidence for the chiral packing of lipid molecules within these tubules, even for achiral molecules, suggesting that chirality at the supramolecular level drives the formation of these helical structures. nih.govpnas.org
Influence of Molecular Design and Environmental Factors on Self-Assembly
The self-assembly process and the resulting nanostructures are highly sensitive to both the molecular architecture of the diacetylene monomers and the surrounding environmental conditions.
The nature of the head group and the side-chain functionalities play a pivotal role in dictating the self-assembled morphology. escholarship.orgnasa.govacs.org The size and charge of the head group can influence the packing parameter of the molecule, which in turn determines whether the molecules will form, for example, spherical micelles, cylindrical aggregates, or planar bilayers. nih.gov
Interactive Data Tables
Table 1: Influence of Head Group on Diacetylene Assembly
| Head Group | Resulting Nanostructure | Key Interactions | Reference |
| Carboxylic Acid (PCDA) | Vesicles, Nanofibers | Hydrogen Bonding, van der Waals | researchgate.netresearchgate.net |
| Methyl Ester (MePDA) | Crystalline forms, Vesicles | van der Waals, Dipole-Dipole | google.com |
| Secondary Amine Salt | Nanotubes, Nanocarpet | Electrostatic, Hydrogen Bonding | nih.gov |
| Glycolipid | Tubules, Rods, Sheets | Hydrogen Bonding, van der Waals | nih.govacs.orgresearchgate.net |
| Phosphatidylcholine | Tubules, Vesicles | Hydrophobic, van der Waals | merckmillipore.comsigmaaldrich.com |
Table 2: Characterization of Self-Assembled Diacetylene Nanostructures
| Nanostructure | Characterization Technique(s) | Key Findings | Reference |
| Nanotubes | SEM, TEM, SAXS, CD | Uniform diameter and wall thickness, multilayered walls, chiral packing | merckmillipore.comnih.gov |
| Helical Ribbons | Microscopy, CD | Hierarchical chiral self-assembly | researchgate.net |
| Lamellar Sheets | SAXS, XRD | Ordered bilayer stacking, defined repeat spacing | nih.govnih.gov |
| Vesicles | TEM, DLS | Size and stability dependent on tail length and head group | researchgate.net |
Topochemical Polymerization of Methyl 10,12 Pentacosadiynoate
Fundamental Principles of Solid-State Polymerization in Diacetylene Systems
The solid-state polymerization of diacetylenes is a lattice-controlled reaction where the monomer crystal transforms into a polymer crystal. ulsu.ruacs.org This transformation can occur as a homogeneous process, where the polymer chains are initially distributed randomly within the monomer lattice, forming a solid solution. ulsu.ru This ideal mechanism can lead to the formation of macroscopic, defect-free polymer single crystals. ulsu.ru The entire reaction is driven by specific rotational movements of the monomer units, which are pre-organized in a stacked arrangement that facilitates the polymerization reaction with minimal atomic or molecular displacement. ulsu.ru
The feasibility of a topochemical polymerization in diacetylene crystals is dictated by stringent geometric parameters, often referred to as Schmidt's or Enkelmann's criteria. wikipedia.orgworktribe.comresearchgate.net These criteria establish the ideal spatial arrangement of monomer units required for a reaction to occur. The primary rule, first established for the photodimerization of cinnamic acids by Schmidt, posits that the reactive double bonds must be parallel and within a specific distance, generally less than 4.2 Å. wikipedia.orgnih.gov
For diacetylene systems, Wegner and later Enkelmann refined these conditions based on the 1,4-addition mechanism. worktribe.comresearchgate.net The reactivity is governed by the packing of the diacetylene rods (R-C≡C-C≡C-R'). For polymerization to proceed, adjacent monomer units in a stack must be oriented in a specific way. worktribe.com The key parameters include the translational distance of the monomers along the stacking axis (d), the C1-C4' contact distance between adjacent diacetylene moieties (r), and the angle (θ) the diacetylene rod makes with the stacking axis. worktribe.comresearchgate.net The optimal values for these parameters are critical for enabling the reaction. acs.org
Table 1: Geometric Criteria for Topochemical Polymerization of Diacetylenes
| Parameter | Description | Ideal Value for Reactivity | Source(s) |
| d | Translational distance between stacked monomers | ≤ 3.8 Å (van der Waals contact distance) | worktribe.comresearchgate.net |
| r | Repeat distance of monomer units in the stack | ~4.9 Å | worktribe.comresearchgate.net |
| θ | Angle between the diacetylene rod and the stacking axis | ~45° | worktribe.comresearchgate.net |
The polymerization of diacetylenes proceeds via a 1,4-addition reaction, where adjacent monomer units link together to form an extended, fully conjugated polymer chain. ulsu.ruworktribe.comcarnegiescience.edu The reaction is initiated by external stimuli like heat or radiation, which causes the monomer units to rotate slightly, bringing the terminal carbon atoms (C1 and C4') of neighboring molecules into proximity to form a new covalent bond. ulsu.ruworktribe.com This process repeats along the monomer stack, resulting in a polymer backbone characterized by alternating double, single, and triple bonds (an enyne structure) or a butatriene-like structure with consecutive double bonds. ulsu.ruacs.org
The mechanism of this addition can be visualized in two primary ways: the "turnstile" mechanism, which is common for disubstituted diacetylenes, and the "swinging gate" mechanism, typical for terminal diacetylenes. worktribe.com In the turnstile model, the entire monomer pivots around its center to facilitate bonding. worktribe.com The reaction is believed to proceed through the formation of radical intermediates. nih.gov For thermal polymerization, studies suggest that the chain initiation species is a biradical dimer, formed when two adjacent monomers react. acs.org This highly reactive intermediate then propagates the polymerization along the crystal lattice.
Initiation Mechanisms for Polydiacetylene Formation from Methyl 10,12-Pentacosadiynoate
The polymerization of this compound into its corresponding polydiacetylene can be triggered by various forms of energy, including electromagnetic radiation and thermal energy. The specific initiation method can influence the reaction kinetics and the properties of the resulting polymer.
Exposure to ultraviolet (UV) light is a common method to initiate the polymerization of this compound. The diacetylene moiety within the molecule absorbs the UV radiation, which provides the energy needed to trigger the 1,4-addition reaction. This UV-induced process can generate polydiacetylene networks, leading to distinct chromatic transitions that are detectable via UV-Vis spectroscopy. Similarly, high-energy radiation, such as gamma (γ) rays, can also effectively induce polymerization. aip.org Gamma irradiation processing is a potent method for modifying polymers, as it can initiate reactions like crosslinking and grafting without the need for chemical additives. ictp.itnih.gov For diacetylenes like 2,4-hexadiynediol, γ-ray-induced polymerization results in the polymer forming as a solid solution within the monomer lattice. aip.org The use of gamma radiation provides a high-energy source capable of creating reactive radical species, thereby initiating the polymerization cascade. nih.gov
Heating the crystalline monomer is another effective method for initiating polymerization. Thermal energy can overcome the activation barrier for the molecular rotations and translations required for the 1,4-addition reaction. aip.org For some diacetylenes, the thermal polymerization process exhibits an autocatalytic effect, where the reaction rate accelerates as polymerization proceeds. acs.org This is attributed to the strain induced in the crystal lattice by the forming polymer chains, which facilitates the reaction of subsequent monomer units. acs.org
Annealing, a process of heating the material and allowing it to cool slowly, can have significant effects on the polymerization process and the final polymer structure. dtic.milrsc.org In partially γ-ray-polymerized 2,4-hexadiynediol, thermal annealing was found to cause phase separation, leading to distinct monomer and amorphous polymer phases. aip.org For diacetylene-containing copolymers, annealing can enhance the cohesion and ordering of molecular domains, which in turn improves the mechanical properties of the material. dtic.mildtic.mil In the context of block copolymer supramolecules, the annealing conditions (thermal vs. solvent vapor) can systematically affect the molecular orientation of diacetylene monomers, which subsequently influences the efficiency of the topochemical polymerization. rsc.org
Applying high pressure is a less common but effective physical stimulus for inducing solid-state polymerization in diacetylenes. carnegiescience.edu This method can initiate the reaction without the need for catalysts, radiation, or heat. carnegiescience.edu For instance, the diacetylene 1,4-diphenyl-1,3-butadiyne (DPB) has been shown to undergo a series of solid-state chemical reactions when pressure is increased. carnegiescience.edu Polymerization begins at approximately 5 GPa, with the resulting poly(diphenylbutadiyne) maintaining a crystalline order related to the original monomer structure. carnegiescience.edu This demonstrates that mechanical pressure alone can be sufficient to overcome the energetic barriers to polymerization by forcing the monomer units into a reactive configuration that satisfies the topochemical criteria.
Table 2: Summary of Polymerization Initiation Methods
| Initiation Method | Stimulus | Description | Key Findings/Effects | Source(s) |
| Photopolymerization | UV or Gamma (γ) Radiation | Energy from photons is absorbed by the diacetylene core, triggering the 1,4-addition reaction. | Forms polydiacetylene chains with unique optical properties. γ-rays can induce polymerization by creating radical species. | aip.orgnih.gov |
| Thermal Polymerization | Heat | Thermal energy allows monomers to overcome the activation energy for the necessary molecular rotations. | Can exhibit autocatalytic behavior. Annealing can improve ordering and mechanical properties or cause phase separation. | acs.orgaip.orgdtic.mil |
| Pressure-Induced Polymerization | High Pressure | Mechanical pressure forces monomers into a reactive alignment, initiating polymerization. | Polymerization can occur without other stimuli (e.g., at ~5 GPa for DPB). | carnegiescience.edu |
Mechano-Activation of Topochemical Polymerization
The topochemical polymerization of diacetylenes can be initiated or influenced by mechanical stress, a phenomenon known as mechano-activation. While direct studies on the mechano-activation of this compound are not extensively detailed in the available literature, research on its parent carboxylic acid, 10,12-pentacosadiynoic acid (PCDA), provides significant insights. For PCDA films, mechanical forces, such as those applied by an atomic force microscope (AFM) tip, can induce a chromatic transition from a blue to a red phase. aps.org This color change is indicative of structural rearrangements within the polymer backbone. It is plausible that this compound, with its similar long alkyl chain structure, would exhibit comparable mechano-responsive behavior. The ester group may, however, influence the packing and intermolecular interactions within the crystal, potentially altering the precise force required for activation compared to the carboxylic acid. The application of mechanical energy through grinding can also induce color transitions in polydiacetylenes by causing partial distortion of the conjugated ene-yne backbone. oup.com
Kinetics and Reaction Progression in Polydiacetylene Synthesis
The study of reaction kinetics provides crucial information on the rate and mechanism of polymerization. For this compound, the kinetics are influenced by temperature and the physical state of the monomer.
Investigations into Polymerization Rates and Conversion Efficiencies
The polymerization of this compound can be initiated by heat or UV radiation. The solid form of the monomer is noted to be highly unstable and sensitive to polymerization. researchgate.net The methyl ester of 10,12-pentacosadiynoic acid is described as being extremely sensitive to thermal contact, changing color from a deep dark blue to an irreversible bright red at approximately 80°F (about 27°C). google.com This suggests a rapid polymerization process at or near room temperature.
Autocatalytic Behavior in Solid-State Diacetylene Polymerization
Solid-state polymerization of diacetylenes frequently exhibits autocatalytic behavior, where the reaction rate increases as the polymerization progresses. nih.gov This phenomenon is particularly pronounced in thermal polymerization. The underlying reason for this acceleration is the strain that builds up in the monomer crystal as the polymer chains form. aip.org This strain can facilitate the reaction of adjacent monomer units.
The dramatic autocatalytic effect in the thermal polymerization of diacetylenes can be quantitatively explained by a strain-dependent rate of both chain initiation and propagation. aip.org In contrast, radiation-induced polymerization often shows a weaker autocatalytic effect, suggesting that the initiation step is less sensitive to crystal strain. aip.org While this is a well-established principle for the diacetylene class of compounds, specific studies detailing the autocatalytic kinetics of this compound polymerization are not prevalent. However, it is reasonable to expect that its solid-state polymerization, particularly when thermally induced, would follow this autocatalytic pattern.
Mechanisms of Polymer Chain Growth and Resulting Polymer Morphology
The transformation of monomeric this compound into a polymeric structure involves specific reaction intermediates and results in a well-defined morphology.
Role of Carbenoid Intermediates in Chain Propagation
The solid-state polymerization of diacetylenes is understood to proceed via a 1,4-addition reaction. nih.gov This process involves the formation of reactive intermediates. Low-temperature ESR and optical spectroscopy studies on diacetylene crystals have identified paramagnetic triplet (S=1) and quintet (S≈2) species as reaction intermediates. colab.ws These are described as dicarbene-type intermediates. The reaction is initiated, and the chain propagates through the sequential addition of monomer units to these active centers. The mechanism is believed to involve a biradical dimer as the chain-initiating species. acs.org While these mechanistic studies have been conducted on model diacetylene systems, they provide the fundamental framework for understanding the chain growth in this compound polymerization.
Structural Transformations During the Polymerization Process
The topochemical polymerization of this compound results in significant structural and morphological changes as the monomer crystal is converted into a polymer crystal. ulsu.ru This transformation is often accompanied by a distinct color change, which is a hallmark of polydiacetylene formation. rsc.org
Initially, the monomer units are arranged in a specific crystalline lattice. Upon polymerization, a conjugated polymer backbone of alternating double and triple bonds is formed. ulsu.ru This process can lead to the formation of a blue-colored polymer, which upon further stimulation (e.g., heat, mechanical stress) can transform into a red-colored phase. oup.com This chromatic shift is associated with conformational changes in the polymer backbone. The blue phase is generally considered to have a more planar, extended conjugated system, while the red phase is associated with a more distorted, non-planar conformation and greater disorder in the side chains. oup.comu-tokyo.ac.jp
Studies on the sodium salt of the parent acid, sodium 10,12-pentacosadiynoate, have shown an irreversible red-to-blue chromatic transition upon initial thermal treatment, which is accompanied by distinct structural evolution. researchgate.net Further heating then leads to a reversible blue-to-red transition. researchgate.net It is anticipated that the polymer of this compound would undergo similar structural transformations, with the specific transition temperatures and polymer morphology being influenced by the methyl ester group. The final polymer is a one-dimensional π-conjugated system with a highly ordered, crystalline structure. ulsu.ru
Advanced Characterization of Polydiacetylenes Derived from Methyl 10,12 Pentacosadiynoate
Spectroscopic Analysis of Conjugated Polydiacetylene Backbone Structures
Spectroscopic methods are indispensable for probing the electronic and vibrational characteristics of the PDA backbone, providing insights into conjugation length, molecular orientation, and structural order.
UV-Visible absorption spectroscopy is a fundamental tool for characterizing the electronic transitions within the π-conjugated backbone of polydiacetylenes. The position of the absorption maximum (λmax) is directly related to the effective conjugation length of the polymer chain. scispace.com
Polydiacetylenes derived from monomers like methyl 10,12-pentacosadiynoate typically exhibit a chromatic transition from a "blue" phase to a "red" phase in response to external stimuli such as heat, pH changes, or mechanical stress. mdpi.comrsc.org The blue phase, which absorbs at approximately 640 nm, corresponds to a well-ordered, planar polymer backbone with a long effective conjugation length. mdpi.comrsc.org The red phase, with an absorption maximum around 540 nm, signifies a more disordered state with a shorter effective conjugation length. mdpi.comrsc.org This shift is attributed to conformational changes in the polymer backbone that disrupt the π-electron delocalization. mdpi.com
The degree of polymerization, influenced by factors like UV irradiation time, also affects the absorption spectra. Increased exposure to UV light generally leads to a higher degree of polymerization and a more intense blue color, corresponding to an increased absorbance at around 640 nm. rsc.org
Table 1: Typical UV-Visible Absorption Maxima for Polydiacetylene Phases
| Polydiacetylene Phase | Typical Absorption Maximum (λmax) | Corresponding Conjugation State |
| Blue | ~640 nm | Long, well-ordered |
| Red | ~540 nm | Shorter, more disordered |
| Yellow | ~470 nm | Highly disordered |
This table provides representative values. Actual absorption maxima can vary depending on the specific side chains, preparation method, and environmental conditions. mdpi.comrsc.orgresearchgate.net
Research has shown that the absorption peak maximum can continuously increase with the polymer chain length, even up to thousands of repeat units, which has been attributed to the excluded volume effect. kpi.ua
Resonance Raman spectroscopy is a powerful technique for investigating the vibrational modes of the polydiacetylene backbone. By tuning the excitation wavelength to coincide with an electronic transition, the Raman signals of the chromophoric backbone are selectively enhanced.
Infrared Reflection-Absorption Spectroscopy (IRAS) is a surface-sensitive technique used to study the structure and orientation of thin films on reflective substrates. researchgate.netnih.gov In the context of polydiacetylenes derived from this compound, IRAS can provide valuable information about the orientation of the polymer side chains. acs.org
The technique relies on the surface selection rule, which states that for a thin film on a metal surface, only vibrational modes with a dipole moment component perpendicular to the surface are strongly absorbing. researchgate.net This allows for the determination of the orientation of specific functional groups within the molecule. For example, by analyzing the intensities of the CH2 stretching vibrations in the alkyl side chains, it is possible to deduce their tilt and packing arrangement. acs.org
Studies using IRAS have shown that the photopolymerization process of diacetylene monolayers involves significant changes in the orientation of the alkyl side chains, which in turn influences the conformation of the conjugated backbone and the resulting blue-to-red phase transition. acs.org
Circular Dichroism (CD) spectroscopy is used to investigate the chiral structure of molecules. While the monomer unit, this compound, is achiral, the resulting polydiacetylene can exhibit supramolecular chirality due to the hierarchical packing of the polymer chains. researchgate.net
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-zero CD signal indicates the presence of a chiral structure. In the case of polydiacetylene films, the formation of helical or twisted arrangements of the polymer backbones can give rise to a distinct CD spectrum. researchgate.net It has been shown that even for achiral diacetylene monomers, the resulting Langmuir-Blodgett films can exhibit macroscopic supramolecular chirality due to overcrowded packing of side-chain chromophores. researchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure, conformation, and dynamics of polydiacetylenes in the solid state. ias.ac.inresearchgate.net High-resolution solid-state 13C NMR, using techniques like cross-polarization and magic-angle spinning (CP/MAS), can provide detailed information about the different carbon environments within the polymer. tandfonline.com
NMR studies have been crucial in understanding the structural changes that occur during the thermochromic phase transitions of polydiacetylenes. ias.ac.intandfonline.com For example, changes in the chemical shifts of the acetylenic carbons are sensitive to the conformation of the conjugated backbone. ias.ac.intandfonline.com An upfield shift of the acetylene (B1199291) carbon resonance is typically observed as the polymer transitions from the blue to the red phase, indicating a change in the electronic structure and conformation. tandfonline.com
Furthermore, solid-state NMR can distinguish between different conformations of the side chains. ias.ac.intandfonline.com For instance, the appearance of multiple resonances for certain side-chain carbons can indicate the presence of different local environments or conformations as the polymer undergoes a phase transition. tandfonline.com Variable-temperature solid-state NMR experiments have provided direct evidence that the backbone and side-chain conformations of the blue and red phases are distinctly different. ias.ac.in
Table 2: Representative 13C NMR Chemical Shift Changes in Polydiacetylenes During Thermochromic Transition
| Carbon Type | Blue Phase (ppm) | Red Phase (ppm) | Interpretation |
| Acetylenic Carbon | ~100-105 | ~98-103 | Upfield shift indicates change in backbone conformation and electronic structure. |
| Central Methylene (B1212753) (Side Chain) | ~30 | ~25.6 | Downfield shift suggests a more extended (trans) conformation in the red phase. |
| Carbonyl Carbon | ~158 | ~158 | Unchanged shift suggests retention of intramolecular hydrogen bonding. |
These values are illustrative and can vary based on the specific polydiacetylene derivative and experimental conditions. ias.ac.in
Microscopic and Morphological Characterization Techniques
Microscopy techniques are essential for visualizing the morphology and microstructure of polydiacetylene films and assemblies.
Atomic Force Microscopy (AFM) has been used to study the morphological changes that occur during the polymerization of Langmuir-Blodgett films of diacetylenes. pageplace.detus.ac.jpjpn.org AFM can reveal changes in surface roughness and the formation of different domains during the blue-to-red color transition. For example, the polymerization of diacetylene monomers can lead to an increase in surface roughness. AFM can also visualize the formation of cracks and fractures in the film, which are often aligned with the polymer backbone. acs.org
Scanning Electron Microscopy (SEM) is another valuable tool for characterizing the morphology of polydiacetylene materials, particularly for larger structures like nanofibers and composite materials. researchgate.netmdpi.com SEM provides topographical information and can be used to assess the uniformity and structure of electrospun nanofibers containing polydiacetylenes. mdpi.com
Fluorescence microscopy is also employed, as the red phase of polydiacetylenes is often fluorescent while the blue phase is non-fluorescent. nih.gov This allows for the visualization of the spatial distribution of the different phases within a sample. dur.ac.uk
Atomic Force Microscopy (AFM) for Nanoscale Imaging and Mechanochromism Observation
Atomic Force Microscopy (AFM) is a powerful tool for investigating the nanoscale morphology and mechanical properties of polydiacetylene films derived from this compound. dur.ac.uk It allows for the direct visualization of surface topography and can induce and observe mechanochromism, the color change in response to mechanical stress.
Studies have shown that AFM can be used to monitor the structural changes that occur during the photopolymerization of Langmuir-Blodgett films of diacetylene monomers. researchgate.netresearchgate.net For instance, in situ AFM has revealed that the color change from blue to red is accompanied by the development of three-dimensional structures on the film's surface. researchgate.netresearchgate.net This transformation is associated with an increase in surface roughness.
The mechanochromic blue-to-red transition can be induced by the shear forces exerted by the AFM tip scanning across the PDA film. dur.ac.uk This transition is anisotropic; it is most effectively induced when the scanning direction is perpendicular to the polymer backbone. dur.ac.uk The red phase domains are observed to nucleate at film defects and propagate along the backbone direction. dur.ac.uk This phenomenon highlights the direct relationship between mechanical perturbation and the electronic structure of the conjugated polymer backbone.
A key finding from AFM studies is the correlation between morphological changes and the stability of the PDA assemblies. For example, an increase in surface roughness from approximately 1 nm to 5 nm has been correlated with enhanced mechanical stability.
Electron Microscopy for Nanostructure Visualization and Analysis
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), provide high-resolution visualization of the nanostructures formed by polydiacetylenes. TEM analysis of self-assembled structures of a cyclic dipeptide-polydiacetylene conjugate revealed the formation of nanotubes. nih.gov The thickness of the tubular walls observed in TEM images was found to be in agreement with the calculated length of the molecules, supporting a bilayer lamellar self-assembly model. nih.gov
Furthermore, electron microscopy has been instrumental in observing the morphology of PDA assemblies and how they are affected by different preparation conditions. For instance, the use of different solvents during the preparation of PDA assemblies can lead to different morphologies, such as irregular shapes in water versus sheet-like structures in butanol. researchgate.net
Optical Microscopy for Macro-scale Assembly Observation
Optical microscopy allows for the observation of the larger-scale assembly and chromatic properties of polydiacetylene materials. For example, time-resolved optical microscopy has been used to monitor the formation and propagation of shockwaves and bubbles at the interface between a silica (B1680970) glass and a toluene (B28343) solution during laser-induced etching, providing insights into the reaction mechanism. aist.go.jp
Optical microscopy is also used to observe the thermochromic behavior of PDA films. The distinct color change from blue to red upon heating is easily observable under an optical microscope, providing a macro-scale confirmation of the phase transitions investigated at the nanoscale by other techniques.
X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis
X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure, molecular packing, and intermolecular distances within polydiacetylene assemblies. researchgate.net It provides crucial information about the arrangement of both the polymer backbones and the side chains.
Investigation of Lattice Dimensional Changes During Transitions
XRD studies are pivotal in understanding the structural changes that accompany the chromatic transitions in polydiacetylenes. The transition from the monomer to the blue phase and subsequently to the red phase involves significant changes in the crystal structure and the packing of the pendant chains. researchgate.net
During the topochemical polymerization of diacetylene monomers like this compound, the lattice parameters of the crystal change gradually as the reaction progresses. ulsu.ru For instance, in the polymerization of some diacetylenes, a homogeneous solid solution of monomer and polymer is formed, allowing the crystal to retain its high quality throughout the conversion. ulsu.ru
The blue-to-red chromatic transition is associated with a change from a planar to a non-planar conformation of the polymer backbone. acs.org This is accompanied by a decrease in the spacing between adjacent polymer chains. researchgate.net XRD patterns can reveal these changes in lattice dimensions. For example, a study on topochemically polymerized sodium 10,12-pentacosadiynoate (PCDA-Na) microcrystals showed a distinct structural evolution during an irreversible red-to-blue chromatic transition upon initial thermal treatment. researchgate.net
| Transition | Observed Structural Change | Reference |
| Monomer to Blue Phase | Molecules are uniformly tilted with the diacetylene motif aligned for polymerization; loss of multilayer registry. | acs.org |
| Blue to Red Phase | Decrease in molecular tilt; adoption of a non-planar (kinked or twisted) conformation; decrease in spacing between adjacent polymer chains. | researchgate.netacs.org |
| Red to Blue (PCDA-Na) | Distinct structural evolution upon initial thermal treatment. | researchgate.net |
Determination of Interlamellar Distances and Molecular Organization
XRD is used to determine the interlamellar distance, or d-spacing, in the layered structures of polydiacetylene assemblies. researchgate.netresearchgate.net This distance provides insight into the organization of the molecules within the layers. For example, the incorporation of poly(vinylpyrrolidone) (PVP10) into poly(PCDA) assemblies was shown to increase the interlamellar distance, indicating the intercalation of PVP10 chains within the poly(PCDA) layers. researchgate.net
The analysis of diffraction peak orders can also indicate the degree of ordering within the lamellar structure. The presence of higher-order diffraction peaks suggests a more ordered system. researchgate.net In one study, the interlamellar distance of a cyclic dipeptide-polydiacetylene nanotube was calculated to be 4.06 nm using Bragg's law, which supported a bilayer lamellar self-assembly model. nih.gov
| System | Interlamellar Distance (d-spacing) | Key Finding | Reference |
| Pure poly(PCDA) film | 4.5 nm | Lamellar structure with three diffraction peaks. | researchgate.net |
| Poly(PCDA)/PVP10 nanocomposite film | Increased compared to pure poly(PCDA) | Intercalation of PVP10 chains enhances ordering (five diffraction peaks). | researchgate.net |
| CDP-PDA nanotubes | 4.06 nm | Bilayer lamellar self-assembly forming a tubular structure. | nih.gov |
Chromogenic and Mechanochromic Phenomena in Polydiacetylenes from Methyl 10,12 Pentacosadiynoate
Fundamental Principles of Chromogenic Transitions in Polydiacetylenes
The chromogenic transitions in polydiacetylenes are a direct consequence of alterations to the π-conjugated system of the polymer backbone. researchgate.net These changes can be induced by various external factors, leading to a visible color change. The underlying principle involves the transition between different electronic states of the polymer chain, which are closely linked to its conformation. researchgate.netacs.org
Blue-to-Red Phase Transitions: Molecular Basis and Mechanisms
The most prominent chromogenic phenomenon in polydiacetylenes is the transition from a blue phase to a red phase. nih.govoup.com The blue phase is characterized by a planar, well-ordered polymer backbone with an extended π-electron delocalization, resulting in a maximum absorption wavelength (λmax) of around 630-640 nm. researchgate.netnih.govmdpi.com This planar conformation is often stabilized by interactions between the side chains. nih.gov
The transition to the red phase is triggered by external stimuli that introduce strain and disorder into the polymer backbone. oup.comu-tokyo.ac.jp This leads to a less planar, more twisted conformation of the ene-yne backbone, which reduces the effective conjugation length. researchgate.netnih.gov Consequently, the absorption maximum shifts to a shorter wavelength (hypsochromic shift), typically around 540 nm, resulting in the observed red color. researchgate.netnih.govmdpi.com The red phase is also often fluorescent, whereas the blue phase is typically non-fluorescent. oup.comupenn.edu The mechanism is not simply a disordering process; it can be a transition between two distinct, ordered conformations. ulsu.ru The melting of the side chains is thought to be a key factor in initiating this transformation. u-tokyo.ac.jp
| Phase | Typical λmax | Backbone Conformation | Fluorescence |
| Blue | ~630-640 nm | Planar, ordered | Non-fluorescent |
| Red | ~540 nm | Twisted, less planar | Fluorescent |
Characterization of Intermediate and Other Chromatic States
While the blue-to-red transition is the most commonly observed, polydiacetylenes can also exhibit other chromatic states. An intermediate purple phase, with an absorption maximum around 590 nm, has been reported. nih.govulsu.ru The existence of this intermediate state suggests that the transition from blue to red is not always a simple two-state process. nih.gov In some systems, a yellow phase with an absorption maximum around 470 nm has also been identified, indicating the possibility of multiple electronic structures within the PDA chains. researchgate.netnih.gov The presence of these intermediate and other chromatic states can lead to more complex, multi-step color transitions. nih.gov
Stimuli-Responsive Chromism in Polydiacetylene Materials
The chromogenic transitions in polydiacetylenes can be triggered by a range of external stimuli, making them highly responsive materials. These stimuli disrupt the delicate balance of intermolecular forces that stabilize the polymer's conformation, leading to the observed color changes.
Thermochromism and Temperature-Induced Transitions
Thermochromism, or the change in color in response to temperature, is a well-studied phenomenon in polydiacetylenes. nih.govresearchgate.net Heating a blue PDA material can induce the transition to the red phase. ulsu.ru This temperature-induced transition is a result of increased thermal energy causing greater motion and disorder in the side chains, which in turn perturbs the conformation of the conjugated backbone. fudan.edu.cnnih.gov
The thermochromic behavior of polydiacetylenes can be either reversible or irreversible. nih.govmdpi.com In an irreversible transition, the material changes from blue to red upon heating but does not return to the blue state upon cooling. ulsu.rursc.org This is often the case for pure poly(10,12-pentacosadiynoic acid) (poly-PCDA), where heating induces a strain on the polymer backbone that is not released upon cooling. rsc.org
Reversible thermochromism, where the material can cycle between the blue and red phases with temperature changes, can be achieved through molecular engineering. nih.govrsc.org The reversibility is often dependent on the ability of the side chains to interact and reorganize. nih.gov For instance, strong hydrogen bonding between side chains can provide the necessary restoring force to return the polymer to its blue, planar state upon cooling. nih.govrsc.org In contrast, a lack of adequate hydrogen bonding can lead to irreversible behavior. nih.govacs.org The presence of an intermediate state during electronic relaxation has been linked to reversible thermochromism, while direct relaxation to the ground state is associated with irreversible behavior. acs.org
| Polymer System | Thermochromic Behavior | Reference |
| Pure poly-PCDA | Irreversible | rsc.org |
| PDAs with bisurea and oligoethylene oxide moieties | Reversible | nih.govacs.org |
| PDAs with ethylene, diethylene, and triethylene glycol methyl ethers | Irreversible | nih.govacs.org |
| PDA-Glu/PDMS film | Reversible | rsc.org |
The temperature at which the thermochromic transition occurs is a critical parameter that can be tailored for specific applications. mdpi.com Several strategies have been developed to tune this transition temperature.
One effective approach is through side-chain engineering . nih.gov The chemical structure of the side chains, including their length and the presence of functional groups, significantly influences the transition temperature. mdpi.com For example, decreasing the length of the alkyl chains in diacetylene monomers has been shown to lower the thermochromic transition temperature. mdpi.com
Introducing specific functional groups that can participate in hydrogen bonding is another powerful strategy. mdpi.comsci-hub.se The strength and number of hydrogen bonds between polymer chains can be modulated to control the transition temperature. sci-hub.seresearchgate.net For instance, incorporating amide groups into the side chains can lead to reversible thermochromism and allows for tuning of the transition temperature over a wide range, from 20 °C to over 90 °C, by varying the structure of the linkers between the amide groups. sci-hub.seresearchgate.net
The use of copolymers and blending with other polymers also provides a means to adjust the thermochromic properties. mdpi.com For example, creating nanoblends of poly-PCDA with copolymers like P123 can significantly lower the transition temperature compared to the pure polymer. mdpi.com Similarly, blending with polymers like poly(vinylpyrrolidone) (PVP) can induce reversible thermochromism in otherwise irreversible PDA systems. researchgate.net
| Monomer/System | Transition Temperature (°C) | Reference |
| Diyne with 11 methylene (B1212753) units | 35 | mdpi.com |
| Diyne with 9 methylene units | 14 | mdpi.com |
| Diyne with 7 methylene units | -3 | mdpi.com |
| Diyne with 5 methylene units | -50 | mdpi.com |
| poly(PCDA-EGME)/PVA film | >15 | mdpi.com |
| poly(PCDA-DGME)/PVA film | >10 | mdpi.com |
| poly(PCDA-TGME)/PVA film | >5 | mdpi.com |
| poly-PCDA in P123 nanoblend | 12-18 | mdpi.com |
Mechanochromism and Stress-Induced Responses
The application of mechanical stress to polydiacetylenes derived from methyl 10,12-pentacosadiynoate can induce a visible color change, a phenomenon known as mechanochromism. This response is attributed to the distortion of the π-conjugated backbone of the polymer when subjected to mechanical force, which in turn alters its electronic properties and, consequently, its absorption of visible light.
Studies on Anisotropic Nanomechanical Behavior and Strain Measurements
Recent studies have focused on the anisotropic nanomechanical behavior of polydiacetylene crystals, revealing that their response to stress is highly dependent on the direction of the applied force relative to the polymer chain axis. Quantitative measurements at the nanoscale have demonstrated a direct correlation between applied strain and the resulting color change, allowing for the use of these materials as sensitive strain sensors. This anisotropic behavior is a key characteristic of the ordered, crystalline structure of the polymerized this compound. acs.org
Photochromism and Light-Induced Color Changes
Polydiacetylenes synthesized from this compound exhibit photochromism, undergoing a color change from blue to red upon exposure to specific wavelengths of light. This transition is a result of a photoinduced conformational change in the polymer's side chains, which subsequently imparts strain on the conjugated backbone. researchgate.net This strain leads to a decrease in the effective conjugation length of the π-electron system, causing a shift in the material's absorption spectrum to shorter wavelengths (a hypsochromic shift), perceived as a blue-to-red color change. researchgate.netacs.org The process can be monitored through UV-visible absorption and fluorescence emission spectroscopy, which show distinct changes corresponding to the chromatic transition. researchgate.net
Chemochromism and Sensitivity to Chemical Environment Perturbations
The color of polydiacetylenes derived from this compound is also highly sensitive to the surrounding chemical environment, a property known as chemochromism. Exposure to various chemical substances, such as solvents, acids, bases, and ions, can trigger a blue-to-red color transition. researchgate.net This response is driven by perturbations in the local environment of the polymer, which disrupt the ordered arrangement of the side chains and induce a conformational change in the backbone. researchgate.net The degree of the color change can be influenced by factors such as the polarity and molecular shape of the interacting chemical species. researchgate.net For instance, the penetration of alcohol molecules into the PDA structure can weaken the inter- and intrachain interactions, leading to the observed color transition. researchgate.net
Radiochromism and Radiation-Induced Coloration
Polydiacetylenes, particularly those based on the lithium salt of 10,12-pentacosadiynoic acid (LiPCDA), are utilized in radiochromic films for radiation dosimetry. dur.ac.ukresearchgate.net These materials exhibit a distinct color change from colorless to blue upon exposure to ionizing radiation. dur.ac.uk The intensity of the color change is proportional to the absorbed radiation dose. researchgate.net This radiation-induced polymerization is a topochemical reaction where the monomer molecules, pre-aligned in a crystalline lattice, polymerize to form the colored polydiacetylene. dur.ac.uk The active component in many commercial radiochromic films is based on this principle, allowing for the quantitative measurement of radiation doses in various applications, including medical physics. researchgate.net
Molecular-Level Structural Changes Underlying Chromogenic Responses
The diverse chromogenic phenomena observed in polydiacetylenes derived from this compound are all rooted in molecular-level structural changes. External stimuli induce conformational alterations in both the polymer backbone and the side chains, which directly impact the electronic structure and, consequently, the optical properties of the material.
Conformational Changes of the Polydiacetylene Backbone
The color of polydiacetylenes is determined by the effective conjugation length of the π-electron system along the polymer backbone. In the initial, unperturbed "blue phase," the backbone adopts a planar, fully extended conformation, allowing for maximum π-electron delocalization. acs.org This results in a strong absorption in the red region of the visible spectrum, making the material appear blue.
Upon the application of an external stimulus, such as heat, pressure, or chemical interaction, the side chains undergo a conformational change. This movement introduces strain on the polymer backbone, causing it to distort from its planar conformation. researchgate.net This distortion leads to a reduction in the average conjugation length, which in turn causes a shift in the absorption maximum to a shorter wavelength (the "red phase"). acs.org This transition from a highly ordered, planar backbone to a more disordered, non-planar conformation is the fundamental mechanism responsible for the observed chromogenic behavior. researchgate.netacs.org
Role of Side-Chain Interactions, including Hydrogen Bonding and Hydrophobic Effects
The chromogenic and mechanochromic behaviors of polydiacetylenes (PDAs) derived from this compound are not intrinsic to the conjugated polymer backbone alone; they are critically governed by the intricate network of non-covalent interactions within the pendant side chains. researchgate.net The methyl ester headgroup and the long hydrocarbon tail of each monomer unit orchestrate the supramolecular assembly, and any perturbation of their arrangement can induce significant strain on the ene-yne backbone. This strain alters the effective π-conjugation length, resulting in the characteristic color transitions. osti.govupenn.edu The key intermolecular forces at play are hydrogen bonding at the headgroups and hydrophobic interactions along the alkyl chains. researchgate.netnih.gov
Hydrogen Bonding:
Hydrogen bonding plays a pivotal role in dictating the packing, stability, and the reversibility of the chromic transitions in polydiacetylene assemblies. nih.gov While the methyl ester group of poly(this compound) is primarily a hydrogen bond acceptor, studies on analogous PDA systems with carboxylic acid, amide, or urethane (B1682113) functionalities provide deep insight into the importance of these interactions. researchgate.netosti.govacs.org Strong, well-organized hydrogen bond networks between adjacent side chains impart rigidity to the structure, stabilizing the initial blue phase. osti.gov
Hydrophobic Effects:
The blue-to-red color transition is often triggered by a disruption of this ordered hydrophobic packing. External stimuli such as heat (thermochromism) or mechanical stress (mechanochromism) can introduce conformational disorder (gauche defects) into the alkyl chains. This disorder increases the effective volume of the side chains, exerting a steric strain that twists the planar polymer backbone and reduces its conjugation length. osti.govupenn.edu
Studies on the mechanochromism of PDA monolayers have provided direct evidence for this mechanism. Atomic force microscopy (AFM) has been used to induce and observe the blue-to-red transformation, revealing that shear forces cause a significant change in the tilt and orientation of the side chains relative to the polymer backbone. osti.govupenn.eduresearchgate.net This out-of-plane rotation of the side chains is directly responsible for disrupting the π-orbital overlap that characterizes the blue phase. upenn.eduresearchgate.net The magnitude of this effect is linked to the length of the side chains; longer chains result in stronger van der Waals forces, which can influence the temperature and pressure at which these transitions occur. mdpi.com
The interplay between hydrogen bonding and hydrophobic interactions is therefore crucial. A stable, ordered assembly is formed by a balance between the directional, specific interactions of the headgroups and the collective, non-directional forces of the hydrophobic tails. The unique sensitivity of polydiacetylenes stems from how easily this delicate balance can be disturbed by external stimuli, leading to a visible and often dramatic color change.
Interactive Data Table: Influence of Side-Chain Interactions on PDA Chromism
| Interacting Moiety/Stimulus | Primary Interaction Type | System Studied | Observed Chromic Effect | Reference |
| Urethane Groups | Hydrogen Bonding | Poly(urethane-diacetylene) Copolymers | Strain-induced mechanochromism; color transition depends on hydrogen bond dissociation in the soft segments. | acs.org |
| Peptide Groups (e.g., KKKGV) | Hydrogen Bonding, Electrostatic | PCDA-Peptide Conjugates | Thermochromic behavior is modulated by the charged and H-bonding peptide side chains; electrostatic interactions can stabilize the red phase. | nih.govchemrxiv.org |
| Shear Force (AFM Tip) | Mechanical Disruption of Packing | PDA Monolayers (PCDA and derivatives) | Irreversible blue-to-red transition caused by shear-induced rotation of side chains, shortening the conjugation length. | upenn.eduresearchgate.netacs.org |
| Heat (Thermochromism) | Disruption of Hydrophobic & H-Bonding | PCDA / Titanium Dioxide Composite | Irreversible blue-to-red color change, but reversible shifting of hydrogen bonds, indicating complex relationship. | researchgate.netnih.gov |
| Lack of Strong H-Bonds | Weakened Interchain Interaction | PDA with triethylene glycol methyl ether side chains | Leads to irreversible chromatic transitions. | researchgate.net |
Advanced Material Science Applications of Polydiacetylenes Derived from Methyl 10,12 Pentacosadiynoate
Sensing Technologies and Colorimetric Detectors
The hallmark of polydiacetylenes derived from methyl 10,12-pentacosadiynoate is their capacity to function as colorimetric sensors. The transition from a blue, non-fluorescent state (with a maximum absorption peak around 630 nm) to a red, fluorescent state (with a maximum absorption peak near 540 nm) is triggered by conformational changes in the polymer backbone. nih.gov These changes are induced by external environmental stimuli, forming the basis of their sensing capabilities. nih.gov This visible and often reversible color change allows for the straightforward and rapid detection of a variety of analytes and physical changes. bohrium.com
Chemical and Biological Sensing Paradigms
The versatility of the diacetylene monomer allows for the incorporation of various functional groups, enabling the design of PDA-based sensors with specificity towards different chemical and biological targets.
Polydiacetylene-based sensors have demonstrated significant potential for the detection of volatile organic compounds (VOCs). bohrium.comrsc.org When exposed to VOCs, the polymer matrix can swell or interact with the analyte, inducing the strain on the conjugated backbone necessary for the blue-to-red color transition. researchgate.net By creating an array of different PDA-based sensors, it's possible to generate a unique colorimetric fingerprint for various VOCs, allowing for their identification. bohrium.com For instance, a sensor array comprised of four distinct PDAs was able to identify 11 different organic solvents with 100% accuracy by analyzing the color changes with a smartphone application. bohrium.com The sensitivity of these sensors allows for the detection of VOCs at concentrations as low as parts-per-million (ppm). rsc.org
Table 1: Examples of VOC Detection using Polydiacetylene-Based Sensors
| Volatile Organic Compound | Limit of Detection (LOD) | Detection Time |
|---|---|---|
| 2-Butanone | 267 ppmv | 15 min |
| Ethylbenzene | 457 ppmv | 15 min |
| Ethanol | 269 ppmv | 15 min |
Data sourced from a study on PDA/copolymer paper sensors for detecting lung cancer VOC biomarkers. rsc.org
Polydiacetylenes derived from monomers containing carboxylic acid groups, such as 10,12-pentacosadiynoic acid, are particularly well-suited for pH and ion sensing. rsc.orgresearchgate.net Changes in pH can alter the ionization state of the carboxylate head groups, leading to electrostatic repulsions that disrupt the polymer backbone and induce a color change. Similarly, the presence of metal ions can lead to the formation of metal-carboxylate complexes, which also perturb the conjugated system. researchgate.net For example, the incorporation of zinc ions (Zn²⁺) into PDA assemblies has been shown to create materials with reversible thermochromism, where the ions interact with the carboxylate head groups. researchgate.net The specificity and sensitivity of these sensors can be tuned by modifying the head group of the diacetylene monomer.
The amphiphilic nature of many diacetylene monomers makes their polymerized forms sensitive to the presence of surfactants and quaternary ammonium (B1175870) compounds (QACs). The hydrophobic tails of surfactant molecules can intercalate into the side chains of the polydiacetylene, while the hydrophilic heads can interact with the polymer's head groups. This disruption of the ordered polymer assembly triggers the characteristic blue-to-red color transition. This principle allows for the development of colorimetric sensors for various cationic surfactants, which are common components of disinfectants and antiseptics. nuph.edu.uaxylemanalytics.com The interaction between the PDA and the surfactant can be influenced by the structure of both the polymer and the analyte. nih.gov
Temperature and Mechanical Stress Indicators
Polydiacetylenes derived from this compound exhibit thermochromism and mechanochromism, making them effective indicators of temperature and mechanical stress.
The thermochromic behavior arises from a phase transition in the polymer. nih.gov Heating causes a reversible or irreversible color change from blue to red as the side chains of the polymer gain mobility, inducing strain on the conjugated backbone. nih.govrsc.org The transition temperature can be precisely tuned by altering the side chains of the diacetylene monomer. For example, the methyl derivative of poly(pentacosa-10,12-diynoic acid) exhibits a thermochromic transition at approximately 29°C, which is significantly lower than the 65°C transition temperature of the parent carboxylic acid, a difference attributed to the absence of strong hydrogen bonding between the ester groups. mdpi.com
Table 2: Thermochromic Transition Temperatures of Polydiacetylene Derivatives
| Polymer | Transition Temperature (°C) |
|---|---|
| Poly(pentacosa-10,12-diynoic acid) (poly-PCDA) | 65 |
| Poly(methyl pentacosa-10,12-diynoate) (poly-PCDA-Me) | ~29 |
Data comparing the thermochromic transition of poly-PCDA and its methyl ester derivative. mdpi.com
Mechanical stress, such as shear forces or pressure, can also induce a similar conformational change in the polymer backbone, resulting in a visible color change. This property is being explored for applications in stress-sensing coatings and materials that can visually indicate damage.
Integration into Nanostructured Devices and Functional Films
The processability of polydiacetylenes allows for their integration into various nanostructured devices and functional films. Langmuir-Blodgett techniques can be used to create highly ordered, ultrathin films of these materials on various substrates. acs.org These films can be patterned and incorporated into micro- and nanoscale devices. For example, PDA-based sensors can be fabricated as paper-based arrays for easy-to-use, disposable diagnostic tools. bohrium.com Furthermore, these materials can be embedded within porous matrices like aerogels, creating composites with high surface areas for enhanced sensitivity in VOC detection. researchgate.net The ability to form hierarchical nanostructures, such as nanotubes, further expands the potential for creating highly sensitive and selective sensing platforms. nih.gov
Biomedical Materials Research (Focus on material properties and structural integrity)
Bioimaging and Controlled Delivery Systems (conceptual material aspects)
The application of polydiacetylenes in bioimaging and controlled delivery is conceptually rooted in their environmental sensitivity. researchgate.net The distinct blue-to-red color transition and corresponding "turn-on" fluorescence serve as a built-in signaling mechanism. researchgate.netnih.gov
For bioimaging , PDA-based nanoparticles or vesicles act as highly sensitive probes. nih.gov In their initial blue state, they are non-fluorescent. Upon encountering a specific biological trigger, such as a virus, protein, or a particular pH environment within a cell, the PDA structure is perturbed, inducing the transition to the fluorescent red state. researchgate.net This provides a high-contrast signal for imaging applications. nih.gov The material can be tailored for specificity by modifying the hydrophilic head of the diacetylene monomer with functional groups or receptor ligands that bind to specific biological targets. researchgate.netfrontiersin.org
In controlled delivery systems , PDAs are engineered into smart nanocontainers, such as vesicles or micelles, that encapsulate therapeutic agents. researchgate.netnih.gov The stability of the blue-phase PDA structure ensures the cargo is retained. When the nanocarrier reaches its target, which may be identified by a unique microenvironment (e.g., the acidic conditions of a tumor), an external stimulus (e.g., light), or a specific biomolecular interaction, the PDA backbone is disrupted. researchgate.net This conformational change increases the permeability of the nanostructure, triggering the controlled release of the encapsulated drug. researchgate.net The simultaneous color change provides a visual confirmation of payload release.
| Material Aspect | Conceptual Relevance in Bioimaging and Controlled Delivery |
| Stimuli-Responsiveness | Enables the material to sense specific environmental cues (pH, temperature, ligand binding) for targeted action. rsc.orgresearchgate.net |
| Colorimetric & Fluorescent Transition | Provides a direct, high-contrast optical signal for detection (bioimaging) and to confirm payload release (delivery). nih.govfrontiersin.org |
| Self-Assembly | Diacetylene monomers spontaneously form vesicles and micelles in aqueous solutions, providing a straightforward method for encapsulating drugs. nih.govrsc.org |
| Surface Functionalization | The monomer head-groups can be chemically modified with targeting moieties (e.g., antibodies, peptides) to ensure specific delivery and interaction. researchgate.netresearchgate.net |
| Biocompatibility | Essential for use in vivo, investigations have highlighted the non-toxic and biocompatible properties of PDA-based systems. researchgate.netnsf.gov |
Polydiacetylene-based Scaffolds for Tissue Engineering (structural aspects)
In tissue engineering, scaffolds provide a temporary, three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation to regenerate tissue. nih.govfrontiersin.org Polydiacetylenes derived from monomers like this compound offer significant structural advantages for creating these advanced biomaterials. rsc.orgresearchgate.net
A primary structural benefit is the ability to form robust, stable scaffolds due to the rigid conjugated backbone of the polymer, which imparts exceptional mechanical strength. rsc.org The fabrication process often involves creating a porous structure from the diacetylene monomers and then using in situ photopolymerization to solidify the scaffold. researchgate.net This allows for precise control over the scaffold's architecture. Techniques can be employed to create interconnected pore networks, which are crucial for cell colonization and the transport of nutrients and waste. frontiersin.orgresearchgate.net
Furthermore, the inherent mechanochromic properties of PDAs are a key structural feature. The scaffold can change color and fluoresce in response to mechanical forces, such as those exerted by cells as they grow and remodel their environment. researchgate.net This allows the scaffold to function as a built-in sensor, providing real-time feedback on the development of the engineered tissue. The ability to fabricate scaffolds with controlled micro- and nanostructures, such as aligned fibers, can also guide cell growth and organization, which is critical for regenerating anisotropic tissues like muscle or nerve. frontiersin.org
| Structural Aspect | Importance in Tissue Engineering Scaffolds |
| 3D Porous Architecture | An interconnected network of pores is essential to allow cells to infiltrate the scaffold and to ensure the circulation of nutrients and oxygen. frontiersin.orgresearchgate.net |
| Mechanical Strength & Stability | The rigid PDA backbone provides a mechanically robust and stable framework to support developing tissue. rsc.org |
| In Situ Polymerization | Allows for the fabrication of scaffolds with complex, well-defined shapes and the immobilization of the structure after it has been formed. researchgate.net |
| Mechanochromism | The ability to change color in response to mechanical stress enables real-time monitoring of cell-scaffold interactions and tissue development. rsc.orgresearchgate.net |
| Mimicry of ECM | PDA-based materials can be fabricated into nanofibrous structures that structurally resemble the natural extracellular matrix, promoting cell adhesion and function. researchgate.netfrontiersin.org |
Computational and Theoretical Investigations of Methyl 10,12 Pentacosadiynoate Systems
Molecular Dynamics Simulations for Polymerization and Phase Transitions
Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecular systems, offering a window into the intricate processes of polymerization and phase transitions that are often difficult to probe experimentally.
MD simulations have been employed to investigate the mechanistically induced polymerization of diacetylene-containing monolayers. usna.edu These studies reveal that mechanical stress, through compression or shear, can initiate the cross-linking of diacetylene units. usna.edu The simulations show that both applied load and shear forces can lead to the formation of irregular polymer backbones. usna.edu A critical factor influencing the resulting polymer structure is the vertical position of the diacetylene moiety within the alkyl chain. usna.edu This positioning affects the pattern of cross-linking and the frictional response of the monolayer. usna.edu
In the context of phase transitions, MD simulations, often complemented by quantum mechanical calculations, can predict the thermochromic behavior of polydiacetylenes. acs.org For instance, in studies of sodium 10,12-pentacosadiynoate, a closely related compound, simulations have been used to investigate the irreversible red-to-blue chromatic transition upon thermal treatment. acs.org These computational models help to elucidate the structural evolution and changes in lattice dimensions that accompany these color changes. acs.org
Table 1: Representative Parameters in Molecular Dynamics Simulations of Diacetylene Systems
| Parameter | Description | Typical Value/Method |
| Force Field | Describes the potential energy of the system as a function of atomic coordinates. | AIREBO, COMPASS, or custom-parameterized force fields |
| Ensemble | Statistical ensemble used to control thermodynamic variables like temperature and pressure. | NVT (Canonical), NPT (Isothermal-Isobaric) |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Boundary Conditions | Defines the behavior of particles at the edge of the simulation box. | Periodic Boundary Conditions (PBC) |
This table presents typical parameters used in MD simulations of diacetylene-containing systems. The specific values are system-dependent.
Quantum Mechanical Calculations for Electronic Structure and Lattice Dynamics
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are essential for understanding the electronic structure and bonding of both the monomer and the resulting polymer. These calculations provide insights into the optical and electronic properties that make polydiacetylenes interesting for various applications.
First-principles calculations on polydiacetylene crystals have been used to determine their electronic band structure. trp.org.in For a model polydiacetylene crystal, DFT calculations have predicted a semiconducting nature with a specific band gap. trp.org.in Such studies also allow for the computation of dielectric constants and polarizability, which are fundamental electronic properties of the material. trp.org.in
The electronic excitations in polydiacetylene chains have been studied using advanced methods like the density matrix renormalization group (DMRG). aps.org These calculations help in understanding the nature of excitons (bound electron-hole pairs) and their binding energies, which are crucial for the material's optical response. aps.org Furthermore, QM calculations can elucidate the influence of molecular conformation, such as the planarity or twist of the polymer backbone, on the electronic properties. aps.org For instance, theoretical calculations have shown a relationship between the twist angle of the repeating units in a PDA chain and its exciton (B1674681) energy. aps.org
Table 2: Calculated Electronic Properties of a Model Polydiacetylene Crystal
| Property | Calculated Value (Example) | Method |
| Band Gap | 0.75 eV | Density Functional Theory (DFT) |
| Average Dielectric Constant | 51.6 | Density Functional Theory (DFT) |
| Average Polarizability | 33.7 (Å)³ | Density Functional Theory (DFT) |
Data adapted from a first-principles study on a model polydiacetylene crystal. trp.org.in These values are illustrative and depend on the specific molecular structure and computational method.
Theoretical Modeling of Structure-Property Relationships in Polydiacetylenes
Theoretical modeling plays a pivotal role in establishing clear relationships between the molecular structure of polydiacetylenes and their observable properties, such as their characteristic color transitions (chromism).
The chromogenic transitions in PDAs are linked to conformational changes in the conjugated backbone, which can be influenced by external stimuli like temperature, solvents, or mechanical stress. acs.org Theoretical models have shown that torsional isomers, involving a twist in the lateral side groups, can be formed with a small energy cost. acs.org These twists directly impact the electronic structure and are considered excellent models for the structural changes occurring during chromogenic transitions. acs.org
Computational analyses have also been performed on oligodiacetylene models to understand the cooperative effects of hydrogen bonding in 2D nanosheets and the torsional potential of the PDA chain. acs.org These models help to explain how intermolecular interactions, such as hydrogen bonds, can stabilize specific crystalline packing motifs and influence the planarity or helicity of the polymer backbone. acs.org This fundamental understanding of the structure-property relationship is critical for designing new polydiacetylene-based materials for applications like sensors and smart coatings. acs.orgmdpi.com
Future Directions and Emerging Research Avenues in Methyl 10,12 Pentacosadiynoate Research
Rational Design of Diacetylene Monomers for Precisely Tuned Properties
The ability to tune the properties of polydiacetylenes (PDAs) at the molecular level is a key driver of innovation in this field. By rationally designing diacetylene monomers, researchers can control the resulting polymer's response to various stimuli. rsc.orgresearchgate.net This section explores how molecular design influences the final properties of PDA materials.
Side-chain engineering is a primary strategy for controlling the topochemical polymerization of diacetylenes and the subsequent stimulus-responsive behavior of the PDA. nih.govacs.org The introduction of specific functional groups into the monomer structure can dictate the polymer's sensitivity and selectivity to analytes. For instance, modifying the headgroup of the diacetylene monomer can influence intermolecular interactions, which in turn affects the packing of the monomers and the colorimetric response of the resulting polymer. researchgate.netacs.org
Key areas of investigation include:
Hydrogen Bonding and Aromatic Interactions: The incorporation of groups capable of forming strong hydrogen bonds, such as amides, and aromatic groups that facilitate π-π stacking can lead to more ordered and stable PDA supramolecular structures. acs.org These interactions are crucial for achieving reversible thermochromism, a desirable property for reusable sensors. acs.org
Hydrophobic Chain Length: The length of the alkyl chains in the diacetylene monomer affects the packing and stability of the resulting polymer assemblies. acs.org Fine-tuning the hydrophobic chain length can modulate the sensitivity and response time of the sensor.
Terminal Functional Groups: The nature of the terminal groups, such as carboxylic acids, can significantly impact the colorimetric reversibility of the PDA. acs.org For example, primary amine-functionalized PDA vesicles have shown a dramatic color change in the presence of nucleic acids due to ionic interactions. researchgate.net
The table below summarizes how different functional groups in diacetylene monomers can be used to tune the properties of the resulting polydiacetylenes.
| Functional Group | Property Tuned | Application Example |
| Amide Groups | Reversible Thermochromism | Reusable temperature sensors |
| Aromatic Rings | Stability, π-π Stacking | Enhanced sensor robustness |
| Primary Amines | Ionic Interaction Sensing | Nucleic acid detection |
| Carboxylic Acids | pH Sensitivity, Reversibility | pH indicators |
This table showcases examples of how specific chemical modifications to diacetylene monomers can tailor the final properties and applications of polydiacetylene materials.
Development of Advanced Fabrication Techniques for Polydiacetylene Architectures
The performance of polydiacetylene-based devices is not only dependent on the molecular design of the monomers but also heavily influenced by the architecture and morphology of the polymer assembly. rsc.orgfrontiersin.org Researchers are actively developing advanced fabrication techniques to create well-defined and highly ordered PDA structures, leading to enhanced sensitivity and functionality.
Recent progress in fabrication includes:
Electrospinning: This technique produces nanofibrous mats with a high surface-area-to-volume ratio, which can enhance sensor sensitivity. mdpi.com However, the low viscosity of PDA solutions often necessitates the use of a supporting polymer matrix. mdpi.com
3D Networked Structures: Creating three-dimensional or porous PDA structures can significantly improve detection sensitivity by providing more active sites for interaction with analytes. frontiersin.org For example, PDA sensors with a 3D network structure on a silicon substrate have demonstrated enhanced sensitivity. frontiersin.org
Thin Films and Nanosheets: The fabrication of ultrathin films and two-dimensional nanosheets offers new possibilities for creating highly sensitive and miniaturized sensing devices. frontiersin.org Methods to produce monolayer PDA nanosheets have been developed, showcasing the potential for creating highly controlled sensing interfaces. frontiersin.org
Incorporation into Polymer Matrices: Embedding PDAs into other polymer matrices, such as polyarylene ether nitriles (PEN), can create robust and flexible colorimetric sensors suitable for harsh environments. nih.gov This approach combines the desirable mechanical and thermal properties of the host polymer with the sensing capabilities of the PDA. nih.gov
The following table highlights some advanced fabrication techniques and their impact on the properties of polydiacetylene materials.
| Fabrication Technique | Resulting Architecture | Key Advantages |
| Electrospinning | Nanofibers | High surface area, enhanced sensitivity |
| Self-Assembly on Substrates | 3D Networks, Porous Structures | Increased active sites, improved sensitivity |
| Langmuir-Blodgett / Solution Casting | Thin Films, Nanosheets | Controlled thickness, miniaturization potential |
| Polymer Blending | PDA-Polymer Composites | Improved mechanical and thermal stability |
This table illustrates how different fabrication methods can be employed to create a variety of polydiacetylene architectures with tailored functionalities.
Exploration of Novel Sensing Modalities and Multifunctional Systems
The versatility of polydiacetylenes allows for their application in a wide array of sensing modalities, moving beyond simple colorimetric detection. mdpi.comacs.org Researchers are exploring multifunctional systems that can respond to multiple stimuli or provide different types of signals, leading to more sophisticated and reliable sensors.
Emerging sensing applications include:
Dual-Mode Sensing: PDAs can exhibit both a colorimetric (blue-to-red) and a fluorometric ("turn-on") response to stimuli. researchgate.net This dual-signal capability enhances the reliability of detection.
Multimodal Tamper Indicators: An array of different PDA compounds can be used to create a sensor that responds uniquely to various tampering methods, such as thermal, mechanical, or chemical attacks. fourwaves.com The resulting color pattern can be analyzed to identify the nature of the tampering event. fourwaves.com
Conductivity-Based Sensing: PDA nanowires can be used to construct electrochemical sensors. google.com The conductivity of these nanowires changes upon interaction with a target analyte, providing an electrical signal in addition to a visual one. google.com
Biomolecule Functionalization: Conjugating PDAs with biomolecules like carbohydrates, lipids, nucleic acids, and proteins allows for the development of highly specific biosensors. mdpi.com For example, PDA vesicles functionalized with sialic acid have been used to detect the influenza virus. mdpi.com
The table below provides examples of novel sensing modalities and the types of analytes they can detect.
| Sensing Modality | Principle | Example Analytes |
| Dual Colorimetric/Fluorometric | Color change and fluorescence enhancement | Volatile organic compounds, metal ions, proteins |
| Multimodal Array | Unique color patterns from multiple PDAs | Tampering indicators (heat, solvents, stress) |
| Electrochemical | Change in conductivity of PDA nanowires | Ions, small molecules |
| Biomolecule Conjugation | Specific binding events | Viruses, bacteria, DNA, enzymes |
This table outlines various advanced sensing approaches using polydiacetylene materials and their target analytes.
Investigation of New Stimuli-Responsive Behaviors in Polydiacetylene Materials
While the response of polydiacetylenes to common stimuli like heat, pH, and specific chemical interactions is well-established, researchers are continuously exploring new triggers that can induce a colorimetric or fluorescent change. nih.govresearchgate.net This expansion of stimuli-responsive behaviors opens up new applications for PDA-based materials.
Recent investigations have focused on:
Light-Induced Responses: Beyond the UV light used for polymerization, other forms of light are being explored as stimuli. For instance, near-infrared (NIR) light has been used to trigger a color change in an epoxy-based PDA composite. researchgate.net
Solvatochromism: The color of PDAs can change in response to different organic solvents, a phenomenon known as solvatochromism. researchgate.net This property can be utilized for the detection and identification of volatile organic compounds. fourwaves.com
Ionochromism: The interaction with specific metal cations can induce a color change in PDA materials, a property termed ionochromism. researchgate.net This has been applied in the development of sensors for heavy metal ions.
Mechanochromism: The application of mechanical stress or pressure can cause a color transition in PDAs. google.com This pressure-sensitive behavior is being explored for applications in stress sensing and damage detection.
The following table summarizes various stimuli and the corresponding responsive behavior in polydiacetylene materials.
| Stimulus | Responsive Behavior | Potential Application |
| Near-Infrared (NIR) Light | Colorimetric Transition | Remote-controlled sensors, photothermal therapy |
| Organic Solvents | Solvatochromism | Vapor phase detection, solvent identification |
| Metal Ions | Ionochromism | Heavy metal sensing, environmental monitoring |
| Mechanical Stress | Mechanochromism | Pressure sensors, tamper-evident packaging |
This table highlights the diverse range of stimuli that can induce a response in polydiacetylene materials and their potential uses.
Considerations for Sustainability and Green Chemistry in Diacetylene Synthesis and Polymerization
As the applications of polydiacetylenes expand, there is a growing emphasis on developing more sustainable and environmentally friendly methods for their synthesis and polymerization. researchgate.netnsf.gov The principles of green chemistry are being integrated into the lifecycle of these materials, from the selection of starting materials to the polymerization process.
Key aspects of sustainable practices include:
Bio-based Precursors: Utilizing renewable resources for the synthesis of diacetylene monomers is a significant step towards sustainability. researchgate.netacs.org For example, eugenol, a compound derived from lignin, has been used to create a bio-based diacetylene monomer. acs.org
Solvent-Free Polymerization: The topochemical polymerization of diacetylenes often occurs in the solid state, initiated by UV light or heat, which eliminates the need for solvents. acs.orgresearchgate.net
Green Synthesis Routes: Efforts are being made to develop greener synthetic routes for diacetylene monomers, such as using bio-derived solvents and catalysts. researchgate.netnsf.gov For instance, some syntheses utilize furfurylamine (B118560) or benzylamine, which can be obtained from biomass. researchgate.net
Biodegradability: Designing polydiacetylene materials that are biodegradable is another important consideration for reducing their environmental impact. researchgate.net
The table below outlines several principles of green chemistry and their application in the context of polydiacetylene research.
| Green Chemistry Principle | Application in Diacetylene/Polydiacetylene Research |
| Use of Renewable Feedstocks | Synthesis of diacetylene monomers from bio-based sources like eugenol. acs.org |
| Safer Solvents and Auxiliaries | Employing solid-state polymerization to avoid the use of organic solvents. acs.org |
| Design for Energy Efficiency | Utilizing photopolymerization at ambient temperatures. researchgate.net |
| Design for Degradation | Developing biodegradable polydiacetylene materials. researchgate.net |
This table illustrates how the principles of green chemistry are being applied to make the synthesis and use of polydiacetylene materials more environmentally friendly.
Q & A
Q. What are the established synthesis routes for methyl 10,12-pentacosadiynoate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 10,12-pentacosadiynoic acid with methanol, typically catalyzed by acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction temperature (20–60°C) and solvent polarity (e.g., dichloromethane vs. methanol) critically affect yield due to steric hindrance from the long alkyne chain. Purification often involves column chromatography or recrystallization to isolate the ester from unreacted diynoic acid .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Key methods include:
- ¹H/¹³C NMR : Confirm esterification by detecting the methyl ester proton (~3.6 ppm) and absence of carboxylic acid signals.
- FT-IR : Validate ester C=O stretching (~1740 cm⁻¹) and alkyne C≡C stretches (~2200 cm⁻¹).
- Mass spectrometry (MS) : Molecular ion peaks at m/z 386.5 (C₂₆H₄₂O₂) with fragmentation patterns matching diyne moieties .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves well in nonpolar solvents (e.g., chloroform, hexane). This necessitates solvent optimization for applications like monolayer formation in Langmuir-Blodgett films. Pre-dissolution in chloroform followed by slow evaporation is a common strategy for film preparation .
Advanced Research Questions
Q. How does the polymerization of this compound in Langmuir-Blodgett films affect its optical and structural properties?
UV-induced polymerization of the diyne groups generates polydiacetylene (PDA) networks, resulting in chromatic transitions (blue-to-red) detectable via UV-Vis spectroscopy. Atomic force microscopy (AFM) reveals morphological changes, such as increased surface roughness (from ~1 nm to ~5 nm), correlating with enhanced mechanical stability. These properties are exploited in biosensors for real-time pathogen detection .
Q. What experimental challenges arise when analyzing this compound in mixed lipid systems, and how can they be mitigated?
Challenges include:
- Phase separation : Diyne-rich domains may segregate from saturated lipids. Use fluorescence quenching assays or differential scanning calorimetry (DSC) to monitor phase behavior.
- Non-uniform polymerization : Controlled UV exposure (e.g., 254 nm, 5 mW/cm² for 10–30 min) ensures consistent PDA formation. Calibration with Raman spectroscopy (peak at ~1450 cm⁻¹ for C≡C stretching) validates polymerization efficiency .
Q. How do structural analogs (e.g., varying chain length or diyne position) influence the material properties of this compound derivatives?
Comparative studies show:
- Shorter chains (e.g., methyl 10,12-tricosadiynoate) reduce thermal stability (ΔTₘ decreases by ~15°C) but enhance solubility.
- Diyne position shifts (e.g., 12,14-pentacosadiynoate) alter π-π stacking, affecting fluorescence quantum yield (e.g., 0.45 vs. 0.32 for 10,12 vs. 12,14 derivatives). These differences guide tailored designs for photonic or mechanical applications .
Q. What contradictions exist in reported physicochemical data (e.g., LogP, melting point) for this compound, and how should researchers address them?
Discrepancies include:
- LogP : Values range from 7.5 to 8.2 due to measurement methods (experimental vs. computational). Validate via octanol-water partitioning assays.
- Melting point : Reported as 62–65°C, but impurities or polymorphic forms may skew results. Use differential thermal analysis (DTA) with >95% purity standards .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound-based biosensors?
- Monolayer preparation : Maintain subphase pH 7–8 (using Tris buffer) to stabilize carboxylate groups during Langmuir-Blodgett deposition.
- Polymerization control : Use a UV dosimeter to standardize exposure, minimizing batch-to-batch variability.
- Data validation : Cross-reference colorimetric responses with HPLC-MS to confirm analyte binding .
Q. How can researchers optimize computational models (e.g., DFT, MD simulations) for this compound systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
